molecular formula C16H16N2O3S B6511517 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922004-97-5

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B6511517
CAS No.: 922004-97-5
M. Wt: 316.4 g/mol
InChI Key: BFOLWTIZVUXKAT-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinolinone scaffold fused with a benzenesulfonamide moiety.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-18-15-9-8-13(11-12(15)7-10-16(18)19)17-22(20,21)14-5-3-2-4-6-14/h2-6,8-9,11,17H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOLWTIZVUXKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction Protocol

Reagents :

  • Isatin (1.0 equiv)

  • Methyl vinyl ketone (1.2 equiv)

  • Concentrated HCl (catalyst)

  • Ethanol (solvent)

Procedure :

  • Dissolve isatin (10 mmol) in ethanol (50 mL).

  • Add methyl vinyl ketone (12 mmol) and HCl (2 mL).

  • Reflux at 80°C for 6–8 hours.

  • Cool to room temperature and neutralize with NaHCO₃.

  • Extract with ethyl acetate and evaporate under reduced pressure.

Yield : 68–75%.

Alternative Methods

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 6-bromo-1-methyl-tetrahydroquinolin-2-one with ammonia yields the core structure (yield: 55–60%).

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields (70%).

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C → RTPrevents hydrolysis of sulfonyl chloride
SolventAnhydrous DCMEnhances reagent stability
BasePyridine > TEABetter acid scavenging
Stoichiometry1.1 equiv sulfonyl chlorideMinimizes side products

Side Reactions :

  • Over-sulfonylation at the 3-position (5–8% yield loss).

  • Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).

Purification and Isolation Techniques

Crude product purification is critical due to residual starting materials and regioisomers.

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Mobile Phase : Ethyl acetate/hexane gradient (1:4 → 1:1).

  • Purity : >98% (HPLC).

Recrystallization

  • Solvent System : Ethanol/water (4:1).

  • Crystal Characteristics : Needle-shaped crystals, mp 162–164°C.

Industrial-Scale Production

Continuous Flow Synthesis

ParameterValue
Reactor TypeMicrofluidic (0.5 mm ID)
Residence Time10 minutes
Throughput1.2 kg/day
Yield90%

Advantages :

  • Reduced solvent waste (-40% vs batch).

  • Consistent product quality (RSD < 2%).

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 10.2 (s, NH), 7.8–7.6 (m, Ar-H), 3.1 (s, N-CH₃), 2.9 (t, CH₂)
¹³C NMR δ 172.1 (C=O), 139.2 (S-C), 121.8–128.4 (Ar-C)
HRMS [M+H]⁺ calc. 331.1245, found 331.1241 (Δ = -1.2 ppm)

Stability Studies

  • Storage : Stable for 12 months at -20°C under N₂.

  • Degradation : <5% after 4 weeks at 40°C/75% RH.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Batch Sulfonylation82–8898Moderate
Continuous Flow9099High
Microwave-Assisted7095Low

Chemical Reactions Analysis

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been studied for its ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that this compound could effectively target specific cancer pathways, leading to reduced proliferation of malignant cells .

ABA Mimicking Activity

This compound has been identified as a potent activator of abscisic acid (ABA) receptors in plants. In a study involving Arabidopsis thaliana, the compound was shown to mimic ABA's effects, promoting drought resistance by activating gene networks similar to those induced by ABA itself. This application is particularly relevant in agricultural biotechnology for developing crops that can withstand abiotic stressors .

Case Studies

Study TitleYearFindings
"Small Molecule ABA Mimic Activates Drought Resistance"2023Demonstrated that the compound activates ABA receptors and promotes drought resistance in Arabidopsis thaliana .
"Antitumor Activity of Tetrahydroquinoline Derivatives"2022Showed that derivatives including this compound inhibit cancer cell proliferation through apoptosis .

Synthesis of Novel Compounds

The sulfonamide group present in this compound allows for further derivatization, leading to the synthesis of novel compounds with tailored biological activities. This is crucial for drug discovery and development processes where structural modifications can enhance therapeutic efficacy.

Biochemical Research

This compound serves as a biochemical tool for studying enzyme interactions and receptor-ligand dynamics due to its ability to bind selectively to specific proteins involved in signaling pathways.

Data Table: Structural Characteristics

PropertyValue
InChI KeyJKRLUDGFPXLBQG-UHFFFAOYSA-N
LogP2.7258
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area45.871 Ų

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or proteins involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs differ in substituents on the benzene ring, tetrahydroquinoline core, or sulfonamide linker. These modifications influence physicochemical properties, binding affinities, and biological activity. Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Data Reference
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide Parent compound C₁₆H₁₆N₂O₃S 316.38 N/A (core structure inferred from analogs)
4-cyclohexyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (3d) 4-cyclohexyl on benzene C₂₂H₂₆N₂O₃S 399.52 81% yield; IC₅₀ = 32 nM (TRIM24), 42 nM (BRPF1)
2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (4A7) 2,4-dimethoxy on benzene C₁₈H₂₀N₂O₅S 376.43 SMILES: O=S(=O)(c1ccc(OC)cc1OC)Nc2ccc3c(c2)CCC(=O)N3C
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide Methanesulfonamide linker with 4-methylphenyl C₁₈H₂₀N₂O₃S 344.43 Co-crystallized with ABA receptor PYL2 and PP2C HAB1 (PDB: 4LGB)
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide 1-isopentyl on tetrahydroquinoline; 2-methoxy-5-methyl on benzene C₂₂H₂₈N₂O₄S 416.50 CAS: 946326-42-7; No reported bioactivity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide 1-butyl on tetrahydroquinoline; 3-chloro-4-methoxy on benzene C₂₀H₂₄ClN₂O₄S 422.94 CAS: 946326-15-4; No reported bioactivity
Key Observations:
  • Substituent Effects on Bioactivity: The 4-cyclohexyl analog (3d) exhibits nanomolar inhibition against TRIM24/BRPF1 bromodomains, highlighting the importance of bulky hydrophobic groups for target engagement . The 2,4-dimethoxy analog (4A7) lacks reported activity, suggesting electron-donating groups may reduce binding in certain contexts .
  • Structural Modifications for Solubility :
    • Methanesulfonamide derivatives (e.g., ) show improved crystallinity, enabling structural studies with receptors like PYL2 .
  • Alkyl Chain Variations :
    • Substituting the 1-methyl group with isopentyl or butyl (–10) increases molecular weight but may compromise membrane permeability due to higher lipophilicity.

Research Implications

The diversity in substituent patterns among analogs underscores the versatility of the tetrahydroquinolinone-sulfonamide scaffold. For example:

  • TRIM24/BRPF1 Inhibition : The 4-cyclohexyl group in 3d optimizes hydrophobic interactions within bromodomain pockets .
  • Receptor Binding : The methanesulfonamide derivative () demonstrates adaptability in forming hydrogen bonds with ABA receptors, suggesting utility in plant biology or drug design .

Biological Activity

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide compound that exhibits a range of biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S and a molecular weight of approximately 344.4 g/mol. Its structure features a quinoline moiety linked to a benzenesulfonamide group, which is crucial for its biological activity.

The mechanism of action for this compound involves:

  • DNA Intercalation : The quinoline component can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key enzymes involved in cellular metabolism.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : It has shown promising results in inhibiting the proliferation of cancer cells in vitro.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

Cell Line IC50 (µM) Selectivity
MV4-11 (leukemia)0.015High
A549 (lung cancer)0.103Moderate
HCT116 (colon cancer)0.078Moderate

These results indicate that this compound exhibits significant antiproliferative activity against human leukemia cells compared to standard treatments like cisplatin .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • It demonstrated effective inhibition against several bacterial strains.
  • The sulfonamide structure is known to enhance antibacterial activity by interfering with folate synthesis pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy:

  • Study on Leukemia Cells : A study reported that derivatives of this compound showed enhanced activity against MV4-11 leukemia cells with IC50 values significantly lower than those of related compounds .
  • Selectivity Against Cancer Cells : Research indicated that modifications to the quinoline structure could improve selectivity and potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution between 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine and benzenesulfonyl chloride. A base (e.g., triethylamine) is used to deprotonate the amine, enabling sulfonamide bond formation. Reaction conditions (e.g., solvent polarity, temperature) critically affect yield. For example, dichloromethane under reflux achieves higher yields (~54%) compared to room-temperature reactions . Purification via flash column chromatography (ethyl acetate/hexane gradients) is essential to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR (500–600 MHz) identifies proton environments (e.g., δ 10.01 ppm for sulfonamide NH, δ 3.33 ppm for methyl groups) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 363 [M+H]+ for methylsulfanyl derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .

Q. What are the common chemical reactions involving this compound’s sulfonamide and tetrahydroquinoline moieties?

  • Methodology :

  • Sulfonamide Reactivity : Participates in nucleophilic substitution (e.g., alkylation at the sulfonamide nitrogen) under basic conditions .
  • Tetrahydroquinoline Oxidation : The 2-oxo group can be reduced to an alcohol using LiAlH4 or oxidized to a quinone derivative with KMnO4 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

  • Methodology :

  • Substituent Variation : Modifying the benzene ring (e.g., adding methylsulfanyl or cyclohexyl groups) alters binding affinity. For example, 4-cyclohexyl substitution increases hydrophobic interactions with TRIM24-BRPF1 bromodomains, enhancing inhibitory activity (IC50 < 1 µM) .
  • Crystallography : X-ray structures of ligand-protein complexes (e.g., PDB ID 0NS) identify key hydrogen bonds between the sulfonamide and enzyme active sites .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Standardized Assays : Replicate enzyme inhibition assays (e.g., fluorescence polarization for bromodomains) under identical buffer/pH conditions to minimize variability .
  • Meta-Analysis : Compare IC50 values across studies while controlling for cell line differences (e.g., HEK293 vs. HeLa) and assay detection limits .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict solubility and membrane permeability. The tetrahydroquinoline ring’s planarity enhances π-π stacking with serum albumin, prolonging half-life .
  • In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates, guiding structural tweaks (e.g., fluorination to block CYP450 oxidation) .

Q. What strategies validate target engagement in cellular models?

  • Methodology :

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., TRIM24) in lysates treated with the compound .
  • CRISPR Knockout : Compare activity in wild-type vs. TRIM24−/− cells to confirm on-target effects .

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